2-[(4-Chlorophenyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorophenyl)sulfanyl]propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . The first paper discusses enantiomers of a compound with a similar 4-chlorophenyl moiety, which is a common structural feature in various pharmacologically active compounds . The second paper explores the sulfonation reactions of chlorophenols, which is relevant to understanding the behavior of chlorophenyl groups in chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Chlorophenyl)sulfanyl]propanoic acid involves the use of diastereoselective alkylation methods. Specifically, the synthesis of enantiomerically pure compounds with a 4-chlorophenylsulfonyl group is achieved through the alkylation of acyloxazolidinone . Although the exact synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with a 4-chlorophenyl group, such as those discussed in the first paper, is crucial for their biological activity. The presence of the chlorophenyl moiety can influence the overall shape of the molecule, its electronic distribution, and its ability to interact with biological targets . The stereochemistry of such compounds is also significant, as enantiomers can exhibit different biological activities.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl groups can be inferred from the sulfonation reactions discussed in the second paper. Chlorophenols undergo sulfonation with sulfuric acid and SO3, with the distribution of sulfonic acid isomers being influenced by the directing effects of substituents . This information is relevant to understanding how the chlorophenyl group in 2-[(4-Chlorophenyl)sulfanyl]propanoic acid might react under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid are not directly provided, the properties of related compounds can offer some insights. The presence of a chlorophenyl group can affect the compound's acidity, solubility, and stability. The enantiomers of the compound discussed in the first paper show similar pharmacological profiles and bioavailability, suggesting that the physical properties of such enantiomers are comparable . The sulfonation reactions indicate that the reactivity of chlorophenyl compounds can be significantly altered by the presence of different substituents .
Scientific Research Applications
Chemiluminescence in Synthetic Chemistry
A study elaborates on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the base-induced chemiluminescence of these compounds. The research explores the thermal stability of these dioxetanes, allowing for room temperature handling, and their oxidation to sulfinyl- and sulfonyl-substituted derivatives, offering insights into chemiluminescent reactions and their potential applications in synthetic chemistry and analytical methods (Watanabe et al., 2010).
Antiviral Research
Another research avenue includes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds have shown potential anti-tobacco mosaic virus activity, indicating their relevance in developing new antiviral agents (Chen et al., 2010).
GABAB Receptor Antagonists
Research on the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds highlights their role as weak specific antagonists of GABA at the GABAB receptor. This investigation provides a foundation for developing new pharmacological agents targeting the GABAB receptor, which could have implications for treating neurological and psychiatric disorders (Abbenante et al., 1997).
Heterogeneous Catalysis
A study on the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester introduces a recyclable catalyst for formylation and acetylation of alcohols under heterogeneous conditions. This research contributes to the development of more sustainable and efficient catalytic processes in organic synthesis (Niknam & Saberi, 2009).
Environmental Applications
Investigations into the electrochemical degradation of 2,4-dichlorophenol over Ti/SnO2-Sb anode reveal a high activity in the rapid oxidation of organic pollutants, demonstrating the potential of this approach in treating wastewater and removing toxic chlorophenols (Niu et al., 2013).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXBKKXOZFZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374060 |
Source
|
Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
CAS RN |
18527-12-3 |
Source
|
Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18527-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.